1-(8-Hydroxy-1,4-dioxaspiro[4.5]dec-7-EN-7-YL)ethan-1-one

Catalog No.
S13813203
CAS No.
M.F
C10H14O4
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(8-Hydroxy-1,4-dioxaspiro[4.5]dec-7-EN-7-YL)etha...

Product Name

1-(8-Hydroxy-1,4-dioxaspiro[4.5]dec-7-EN-7-YL)ethan-1-one

IUPAC Name

1-(8-hydroxy-1,4-dioxaspiro[4.5]dec-7-en-7-yl)ethanone

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-7(11)8-6-10(3-2-9(8)12)13-4-5-14-10/h12H,2-6H2,1H3

InChI Key

ALXBWZYRKKUABR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CCC2(C1)OCCO2)O

1-(8-Hydroxy-1,4-dioxaspiro[4.5]dec-7-en-7-yl)ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a dioxaspirodecane core, which is notable for its two fused rings containing oxygen atoms. The presence of the hydroxyl group at the 8-position contributes to its chemical reactivity and potential biological activity. The molecular formula of this compound is C11H14O4C_{11}H_{14}O_4, with a molecular weight of approximately 226.24 g/mol .

The chemical reactivity of 1-(8-Hydroxy-1,4-dioxaspiro[4.5]dec-7-en-7-yl)ethan-1-one can be attributed to its functional groups, particularly the hydroxyl and carbonyl groups. These groups can participate in various reactions, including:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

Research into the biological activity of 1-(8-Hydroxy-1,4-dioxaspiro[4.5]dec-7-en-7-yl)ethan-1-one suggests potential pharmacological properties. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: Some derivatives show effectiveness against bacteria and fungi.
  • Antioxidant Properties: The presence of hydroxyl groups is often linked to antioxidant activity, which can mitigate oxidative stress in biological systems.
  • Cytotoxic Effects: Certain analogs have been studied for their ability to induce apoptosis in cancer cells.

The synthesis of 1-(8-Hydroxy-1,4-dioxaspiro[4.5]dec-7-en-7-yl)ethan-1-one typically involves multi-step organic reactions:

  • Formation of the Dioxaspiro Framework: This can be achieved through cyclization reactions involving suitable precursors.
  • Hydroxylation: Introduction of the hydroxyl group at the 8-position via oxidation or hydrolysis reactions.
  • Acetylation: The final step involves acetylating the compound to yield the ethanone derivative.

Methods may vary based on available starting materials and desired purity levels.

1-(8-Hydroxy-1,4-dioxaspiro[4.5]dec-7-en-7-yl)ethan-1-one has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for drug development due to its biological properties.
  • Agriculture: Potential use as a biopesticide or fungicide.
  • Materials Science: Utilization in the development of polymeric materials with specific properties.

Interaction studies involving this compound typically focus on its binding affinity and activity against various biological targets:

  • Enzyme Inhibition Studies: Evaluating how well the compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding Assays: Investigating interactions with cellular receptors that may mediate therapeutic effects.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural characteristics with 1-(8-Hydroxy-1,4-dioxaspiro[4.5]dec-7-en-7-yl)ethan-1-one, allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetateC12H20O5C_{12}H_{20}O_5Contains an ethyl ester functional group
8-Methylspiro[4.5]decaneC10H16C_{10}H_{16}Lacks oxygen functionalities; simpler structure
1,4-Dioxaspiro[4.5]decaneC11H16O2C_{11}H_{16}O_2Similar spirocyclic structure but without the hydroxyl group

Uniqueness

The uniqueness of 1-(8-Hydroxy-1,4-dioxaspiro[4.5]dec-7-en-7-y)ethanone lies in its combination of spirocyclic structure with both hydroxyl and carbonyl functionalities, which enhances its potential biological activities compared to simpler analogs that lack these features. This structural complexity may contribute to diverse interactions within biological systems, making it a candidate for further research and application development.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

198.08920892 g/mol

Monoisotopic Mass

198.08920892 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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